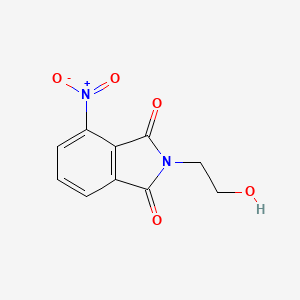
N-(beta-hydroxyethyl)-3-nitrophthalimide
Cat. No. B8724036
M. Wt: 236.18 g/mol
InChI Key: YWARSQALHOUZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04250096
Procedure details


N-(β-Hydroxyethyl-3-nitrophthalimide, used in the above example, can be prepared as follows: a mixture of 19.3 g (0.1 mol) of 3-nitrophthalic anhydride, 6.7 g (0.1 mol) of ethanolamine, 50 ml of N,N-dimethylformamide (DMF) and 30 ml of toluene is boiled, the water formed in the course of the reaction being removed azeotropically. The reaction mixture is then evaporated to dryness. The residue is dissolved in 200 ml of methylene chloride and the solution is extracted by shaking with 100 ml of saturated sodium chloride solution. The methylene chloride solution is then dried with anhydrous sodium sulphate and evaporated. 18 g (76% of theory) of N-(β-hydroxyethyl)-3-nitrophthalimide are obtained as an oily residue, which crystallises in a short time; melting point 93° C. IR spectrum (CH2Cl2): 1790 cm-1 and 1730 cm-1 (CO--N--CO); 1550 cm-1 and 1370 cm-1 (CO2).
Name
β-Hydroxyethyl-3-nitrophthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
76%
Identifiers


|
REACTION_CXSMILES
|
OCC[C:4]1[C:5]([N+:15]([O-:17])=[O:16])=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1.[N+](C1C=CC=[C:23]2[C:24](OC(=O)C=12)=[O:25])([O-])=O.C(CN)O.OCCN1C(=O)C2=C(N=[N+]=[N-])C=CC=C2C1=O>C1(C)C=CC=CC=1.CN(C)C=O>[OH:25][CH2:24][CH2:23][N:10]1[C:11](=[O:12])[C:6]2=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=[CH:14][CH:13]=[C:7]2[C:8]1=[O:9]
|
Inputs


Step One
|
Name
|
β-Hydroxyethyl-3-nitrophthalimide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCC=1C(=C2C(C(=O)NC2=O)=CC1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
19.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
|
|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCN1C(C=2C(C1=O)=C(C=CC2)N=[N+]=[N-])=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking with 100 ml of saturated sodium chloride solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being removed azeotropically
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 200 ml of methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution is extracted
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride solution is then dried with anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN1C(C=2C(C1=O)=C(C=CC2)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
